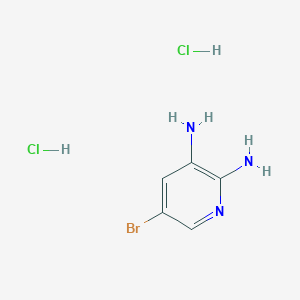

5-Bromopyridine-2,3-diamine dihydrochloride

Description

Overview of Halogenated Diaminopyridines in Chemical Research

Halogenated diaminopyridines constitute a fundamental class of heterocyclic compounds that have revolutionized modern synthetic chemistry through their remarkable versatility and biological activity. The incorporation of halogen atoms into diaminopyridine frameworks significantly alters the electronic properties, reactivity patterns, and biological profiles of these molecules. Recent pharmaceutical research has demonstrated the critical importance of halogenated compounds, with numerous halogen-containing drugs receiving approval for various therapeutic applications. The presence of halogen substituents, particularly bromine, enhances the compound's ability to participate in cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations that are essential for building complex molecular architectures.

The unique electronic characteristics of halogenated diaminopyridines arise from the interplay between the electron-withdrawing nature of halogens and the electron-donating properties of amino groups. This electronic complementarity creates compounds with distinctive reactivity profiles that are highly valued in synthetic chemistry. Research has shown that 2,4-diaminopyridine derivatives exhibit significant biological activity, including applications as neuropeptide Y receptor tracers for positron emission tomography studies. Similarly, 2,6-diaminopyridine derivatives have demonstrated potential as cyclin-dependent kinase inhibitors with antiproliferative activity. The strategic placement of halogen atoms and amino groups within the pyridine ring system allows for fine-tuning of molecular properties, making these compounds indispensable tools for medicinal chemists and synthetic organic chemists.

The research landscape surrounding halogenated diaminopyridines has expanded considerably with the development of new synthetic methodologies and the discovery of novel biological targets. Modern synthetic approaches have enabled the preparation of complex diaminopyridine derivatives with improved pharmacological properties and enhanced selectivity profiles. These advances have been particularly significant in the development of antimicrobial agents, where the inherent ability of bacteria to develop resistance necessitates the continuous exploration of new chemical scaffolds and structural modifications.

Historical Development of Bromopyridine Derivatives

The historical development of bromopyridine derivatives reflects the evolution of modern organic chemistry and the increasing sophistication of synthetic methodologies. Early investigations into brominated pyridines were driven by the need to understand the fundamental reactivity patterns of halogenated heterocycles and their potential applications in synthetic chemistry. The development of reliable bromination protocols for pyridine systems marked a crucial milestone in this field, enabling researchers to access diverse bromopyridine intermediates with predictable regioselectivity.

Significant advances in bromopyridine chemistry emerged from studies on selective halogenation reactions. Research on the bromination of 2-aminopyridine demonstrated that careful control of reaction conditions could minimize the formation of polyhalogenated byproducts, such as 2-amino-3,5-dibromopyridine, while maximizing the yield of desired monobrominated products. These investigations revealed that the choice of brominating agent, solvent system, and reaction temperature profoundly influenced the outcome of halogenation reactions. The development of protecting group strategies, such as acetylation of amino groups, further enhanced the selectivity of bromination reactions and enabled the preparation of bromopyridine derivatives with improved purity profiles.

The synthesis of bromopyridine derivatives has been particularly advanced through the application of Sandmeyer-type reactions, which provide access to polyhalogenated pyridines through diazotization and subsequent halogenation protocols. These methodologies have proven especially valuable for the preparation of compounds like 2,5-dibromopyridine from amino-bromopyridine precursors. The optimization of these reactions has involved extensive investigation of reaction conditions, including the choice of copper salts, reaction temperatures, and solvent systems to achieve high conversion rates while minimizing the formation of unwanted side products.

Modern developments in bromopyridine chemistry have been significantly influenced by advances in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions. These methodologies have expanded the synthetic utility of bromopyridines by enabling their transformation into diverse functionalized pyridine derivatives through carbon-carbon and carbon-heteroatom bond-forming reactions.

Position of 5-Bromopyridine-2,3-diamine dihydrochloride in Heterocyclic Chemistry

This compound occupies a unique and strategically important position within the broader landscape of heterocyclic chemistry. The compound serves as a versatile building block for the construction of complex fused heterocyclic systems, particularly those containing imidazole, pyrazine, and phenanthroline moieties. The specific substitution pattern of this compound, with amino groups at the 2,3-positions and a bromine atom at the 5-position, creates an ideal template for cyclization reactions that lead to the formation of bicyclic and polycyclic heterocycles.

The synthetic utility of this compound is exemplified by its role in the preparation of 6-bromoimidazo[4,5-b]pyridine derivatives, which are important scaffolds in medicinal chemistry. The presence of the 2,3-diamine functionality facilitates condensation reactions with various carbonyl compounds, leading to the formation of imidazole rings fused to the pyridine core. Additionally, the compound can be employed in the synthesis of 11-bromopyrido[2',3':5,6]pyrazino[2,3-f]phenanthroline, demonstrating its utility in the construction of complex polycyclic aromatic systems.

The electronic properties of this compound are particularly noteworthy from a theoretical chemistry perspective. The compound exhibits specific molecular orbital characteristics that influence its reactivity and binding properties. The presence of three nitrogen atoms within the heterocyclic framework creates multiple sites for hydrogen bonding and coordination interactions, making the compound valuable for supramolecular chemistry applications. Research has demonstrated that diaminopyridine derivatives can participate in both hydrogen bonding and halogen bonding interactions, with the relative importance of these non-covalent interactions depending on the specific molecular environment and substituent patterns.

The compound's position in heterocyclic chemistry is further reinforced by its role as a precursor to more complex heterocyclic systems through various synthetic transformations. The bromine substituent serves as an excellent leaving group for nucleophilic substitution reactions and as a handle for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of carbon-carbon bonds.

Significance in Modern Chemical Research

The significance of this compound in modern chemical research extends across multiple disciplines, reflecting the compound's versatility and the growing importance of halogenated heterocycles in contemporary science. In medicinal chemistry, the compound serves as a key intermediate in the development of novel therapeutic agents, particularly those targeting complex biological pathways that require precise molecular recognition and binding properties. The unique substitution pattern of this compound enables the design of molecules with specific pharmacophore requirements while maintaining favorable physicochemical properties.

Recent research in antimicrobial drug development has highlighted the importance of diaminopyrimidine and diaminopyridine scaffolds as potential treatments for resistant bacterial strains. The development of new agents targeting bacterial dihydrofolate reductase has demonstrated the continued relevance of these heterocyclic frameworks in addressing the challenges posed by antibiotic resistance. The structural similarity between diaminopyridines and diaminopyrimidines suggests that 5-Bromopyridine-2,3-diamine derivatives may possess similar biological activities and could serve as leads for the development of new antimicrobial agents.

The compound's significance is also evident in materials science applications, where halogenated heterocycles are increasingly employed in the development of organic electronic materials, liquid crystals, and coordination polymers. The presence of multiple nitrogen atoms and the bromine substituent creates opportunities for the formation of coordination complexes with various metal centers, leading to materials with unique optical, electronic, and magnetic properties.

In the field of synthetic methodology development, this compound serves as a model substrate for investigating new synthetic transformations and reaction mechanisms. The compound's well-defined structure and predictable reactivity make it an ideal candidate for testing new catalytic systems, exploring novel reaction conditions, and developing more efficient synthetic protocols. Research involving similar diaminopyridine derivatives has led to advances in understanding structure-activity relationships and has contributed to the development of more effective synthetic strategies.

The modern research landscape has also seen increased interest in the environmental and sustainability aspects of chemical synthesis, where this compound plays a role in the development of more environmentally friendly synthetic protocols. The compound's stability and well-established synthetic pathways make it an attractive target for green chemistry initiatives aimed at reducing waste and improving the efficiency of chemical processes.

Properties

IUPAC Name |

5-bromopyridine-2,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.2ClH/c6-3-1-4(7)5(8)9-2-3;;/h1-2H,7H2,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJILRHFBXYEZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)Br.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656816 | |

| Record name | 5-Bromopyridine-2,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171836-31-9 | |

| Record name | 5-Bromopyridine-2,3-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromopyridine-2,3-diamine dihydrochloride is a pyridine derivative characterized by two amine groups at positions 2 and 3, and a bromine atom at position 5. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C5H7BrN3·2HCl, with a molecular weight of 220.00 g/mol. The presence of functional groups enhances its interaction with various biological targets, making it a promising candidate for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that this compound can inhibit specific kinases involved in tumor growth, making it a potential anti-cancer agent. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating apoptosis induction and reduced cell proliferation .

- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against a range of pathogens. Its structure allows for effective interactions with bacterial cells, contributing to its antibacterial efficacy against Gram-negative and Gram-positive bacteria .

- Antiviral Potential : Given the ongoing need for antiviral agents, especially in light of recent pandemics, compounds like this compound are being explored for their ability to inhibit viral replication and modulate immune responses .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological molecules:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

- Kinase Inhibition : Interaction studies indicate that it can modulate signaling pathways by inhibiting kinases that play critical roles in cell survival and proliferation.

Case Studies

- Cancer Cell Line Studies : In vitro studies using FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited cytotoxicity comparable to established chemotherapeutic agents like bleomycin. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .

- Antimicrobial Testing : A series of tests against various bacterial strains showed that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its effectiveness as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|---|

| This compound | 1171836-31-9 | High | Moderate | Effective against multiple cancer cell lines |

| 5-Bromo-4-methylpyridine-2,3-diamine | 41230-93-7 | Moderate | Low | Less potent than the target compound |

| 4-Bromopyridine-2,3-diamine | 1232431-75-2 | Low | Moderate | Limited therapeutic applications |

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Agents

5-Bromopyridine-2,3-diamine dihydrochloride has been studied for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli . The compound's structure allows for modifications that enhance its biological activity.

Case Study: Thymidine Mimetic Development

In a study focused on the development of thymidine mimetics, 5-bromopyridine-2,3-diamine was used as a precursor to synthesize compounds with improved inhibitory effects on thymidine kinases. For instance, a derivative synthesized from this compound showed an IC50 value of 58 μM against Pseudomonas aeruginosa, indicating its potential as a therapeutic agent .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in diverse reactions such as coupling reactions and condensation processes.

Data Table: Synthesis Reactions Involving this compound

Material Science

Polymer Chemistry

The compound has also found applications in polymer chemistry, where it acts as a building block for the synthesis of functional polymers. These polymers can exhibit unique properties suitable for applications in coatings and electronic materials.

Pharmaceutical Intermediates

Role in Drug Development

this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential therapeutic benefits in treating infections and diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Diaminopyridines

5-Chloropyridine-2,3-diamine

- Molecular Formula : C₅H₆ClN₃

- Key Differences: The bromine atom in the target compound is replaced by chlorine.

- Structural Similarities : Both compounds exhibit near-planar geometry and comparable bond lengths (C–N, C–Halogen) .

3,5-Dibromopyridin-2-amine

- Molecular Formula : C₅H₄Br₂N₂

- Key Differences: Lacks the 3-amino group present in the target compound, reducing its capacity for hydrogen bonding. The additional bromine at position 3 enhances electron-withdrawing effects .

Functionalized Derivatives

5-Bromo-N²,N²-dimethylpyridine-2,3-diamine Dihydrochloride

- Molecular Formula : C₇H₁₂BrCl₂N₃

- Key Differences: Methylation of the 2-amino group reduces nucleophilicity and alters solubility. The dihydrochloride salt form mirrors the target compound’s enhanced stability .

5-Bromo-3-fluoropyridin-2-amine

- Molecular Formula : C₅H₄BrFN₂

- Key Differences: Fluorine’s electronegativity increases the ring’s electron-deficient character, affecting reactivity in aromatic substitution reactions compared to the amino-substituted target compound .

Non-Halogenated Analogs

Pyridine-2,3-diamine

Research Findings and Implications

- Structural Insights : X-ray crystallography confirms the planar geometry of 5-bromopyridine-2,3-diamine dihydrochloride, critical for π-stacking interactions in drug design .

- Reactivity: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, a feature less pronounced in chloro analogs due to weaker C–Cl bond activation .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-bromopyridine-2,3-diamine dihydrochloride typically involves:

- Starting from 5-bromopyridine or 2-amino-5-bromopyridine derivatives.

- Introduction of amino groups at the 2 and 3 positions, often via nitration followed by reduction.

- Formation of the dihydrochloride salt for stabilization and isolation.

Preparation of 2-Amino-5-bromopyridine Intermediate

A critical precursor in the synthesis of 5-bromopyridine-2,3-diamine is 2-amino-5-bromopyridine. One documented method involves:

- Reaction of 2-aminopyridine with acetic anhydride under reflux.

- Subsequent bromination with liquid bromine at controlled temperatures (45-55 °C) to introduce bromine at the 5-position.

- Treatment with sodium hydroxide to precipitate and isolate 2-amino-5-bromopyridine.

- Further diazotization and bromination steps using hydrogen bromide, sodium nitrite, and catalytic cuprous bromide at low temperatures (-5 to 15 °C) to obtain 2,5-dibromopyridine, which can be converted back to amino derivatives as needed.

Nitration and Reduction to Form 5-Bromopyridine-2,3-diamine

One of the key routes to 5-bromopyridine-2,3-diamine involves nitration of 2-amino-5-bromopyridine to introduce a nitro group at the 3-position, followed by reduction:

- Nitration Step : 2-amino-5-bromopyridine is reacted with peracetic acid in acetic acid solvent at controlled temperatures (5–40 °C). The peracetic acid is added slowly to maintain temperature below 40 °C. The reaction proceeds over 10–30 hours to form 2-nitro-5-bromopyridine.

- Workup : After reaction completion, acetic acid is removed by decompression distillation, water is added, and the pH is adjusted to alkaline (pH 7–9) using hydroxide bases such as sodium hydroxide.

- Isolation : Cooling the reaction mixture to temperatures between -20 °C and 20 °C allows filtration and drying to obtain the nitro intermediate.

- Reduction Step : The nitro group is reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation under nitrogen and hydrogen atmosphere, yielding 5-bromopyridine-2,3-diamine.

Formation of the Dihydrochloride Salt

The free base 5-bromopyridine-2,3-diamine is converted into its dihydrochloride salt by treatment with hydrochloric acid, which enhances stability and facilitates handling and storage. This salt form is typically isolated as a powder or crystalline solid with the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C5H8BrCl2N3 |

| Molar Mass | 260.94712 g/mol |

| Physical Form | Powder or needles |

| Color | Light yellow to purple/light brown |

| Storage Condition | Room temperature, sealed, dry |

| Solubility | Soluble in methanol |

| Melting Point | ~155 °C (decomposes) |

These properties are consistent with the dihydrochloride salt form and are important for quality control and application in synthesis.

Representative Experimental Procedure (From Patent Literature)

| Step | Description | Conditions/Details |

|---|---|---|

| S1 | Dissolve 2-amino-5-bromopyridine in glacial acetic acid with stirring and cooling | Temperature maintained at 5–30 °C |

| S2 | Slowly add peracetic acid dropwise to the mixture under stirring | Temperature controlled below 40 °C; reaction time 10–30 h |

| S3 | Remove acetic acid by decompression distillation, add water, adjust pH to 7–9 with NaOH | Cooling to 10–40 °C, then further cooling to -20–20 °C |

| S4 | Filter and dry the solid to obtain 2-nitro-5-bromopyridine intermediate | Yield typically ~85% after recrystallization |

| S5 | Reduce nitro group to amino group using lithium aluminum hydride or catalytic hydrogenation | Reaction at low temperature (-78 °C to RT), overnight stirring |

This method provides a practical and scalable approach with high yields and manageable reaction conditions.

Comparative Table of Key Preparation Steps

| Preparation Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration of 2-amino-5-bromopyridine | Peracetic acid in acetic acid | 5–40 °C | 10–30 hours | 85–89 (after recrystallization) | Slow addition of peracetic acid critical |

| Reduction of nitro to amino | Lithium aluminum hydride in THF or catalytic hydrogenation | -78 °C to RT | Overnight | High | Requires careful temperature control |

| Salt formation | Treatment with HCl | Ambient | Variable | Quantitative | Stabilizes compound as dihydrochloride salt |

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-Bromopyridine-2,3-diamine dihydrochloride, and how can purity (>95%) be ensured?

- Synthesis :

- Primary Route : React 5-bromopyridine-2,3-diamine with benzaldehyde under phase-transfer catalysis (solid-liquid conditions) using DMF as a solvent and p-toluenesulfonic acid as a catalyst. This yields imidazo[4,5-b]pyridine derivatives .

- Alternative : Bromination of pyridine precursors (e.g., 3-hydroxypyridine) followed by diamine functionalization via chlorination or amination .

- Purification :

- Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures. Purity is verified via HPLC (>98.0% by HPLC) .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- X-ray Diffraction (XRD) : Determines planar molecular geometry (r.m.s. deviation: 0.01 Å) and bond lengths (e.g., C-Br: 1.89 Å, C-N: 1.35 Å) .

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.2 ppm (pyridine protons) and δ 4.5–5.0 ppm (amine protons).

- ¹³C NMR : Signals at ~150 ppm (C-Br) and ~110 ppm (C-NH₂) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized using this compound as a substrate?

- Reagents/Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) |

| Base | K₂CO₃ or NaOAc (2 equiv) |

| Solvent | DMF or THF (anhydrous) |

| Temperature | 80–100°C (12–24 hours) |

- Key Considerations :

- Protect free amines with Boc groups to prevent side reactions.

- Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Yield improvements (70% → 90%) are achieved by degassing solvents .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or dimerization) during amination of this compound?

- Preventive Measures :

- Use excess amine (2.5 equiv) and CuI (10 mol%) as a catalyst in DMSO at 120°C .

- Add molecular sieves (3Å) to absorb moisture and suppress hydrolysis.

- Troubleshooting :

- If dimerization occurs, reduce reaction time (<6 hours) and temperature (<100°C).

- For dehalogenation, avoid strong bases (e.g., NaOH) and switch to milder alternatives (e.g., Cs₂CO₃) .

Q. How can structural analogs of this compound be designed for antimicrobial or anticancer applications?

- Scaffold Modifications :

- Substitution : Replace bromine with Cl, CF₃, or methoxy groups to alter electronic properties .

- Functionalization : Introduce heterocycles (e.g., imidazole) at the 2-amino position to enhance binding to biological targets .

- Biological Testing :

- Screen analogs against E. coli (MIC assay) and human cancer cell lines (MTT assay). Prioritize compounds with IC₅₀ < 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.